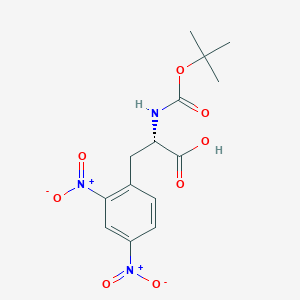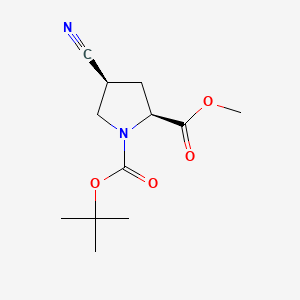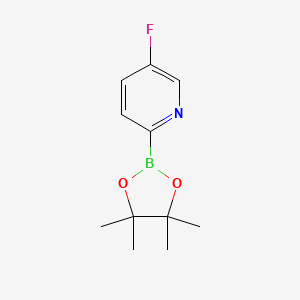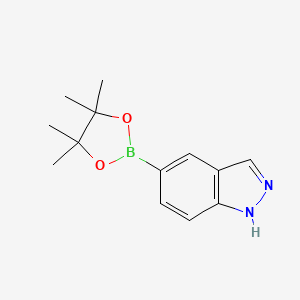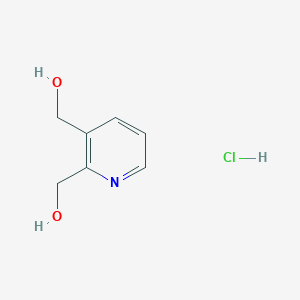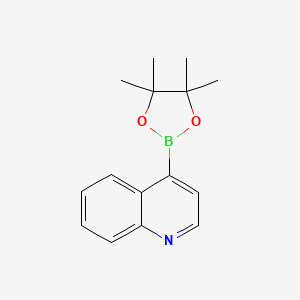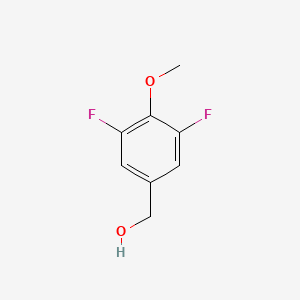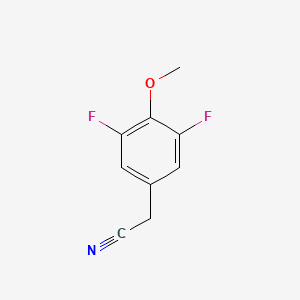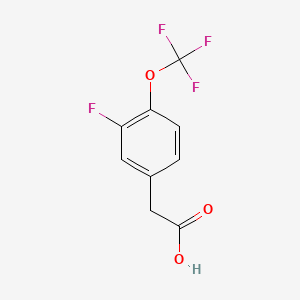
3-Fluor-4-(Trifluormethoxy)phenylessigsäure
Übersicht
Beschreibung
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H6F4O3 . It has a molecular weight of 238.14 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is 1S/C9H6F4O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid has a boiling point of 64-66°C .Wissenschaftliche Forschungsanwendungen
3-Fluor-4-(Trifluormethoxy)phenylessigsäure: ist eine chemische Verbindung mit zahlreichen Anwendungen in der wissenschaftlichen Forschung. Nachfolgend werden sechs einzigartige Anwendungen aufgeführt, die jeweils in einem eigenen Abschnitt beschrieben werden:
Baustein für die Arzneimittelsynthese
Diese Verbindung wird häufig als Baustein bei der Synthese verschiedener Arzneimittel verwendet. Sie wurde zur Herstellung nichtsteroidaler Antirheumatika (NSAIDs), Antidiabetika und Antihypertensiva eingesetzt, da sie über einzigartige chemische Eigenschaften verfügt .
Synthese von Agrochemikalien
Sie dient als Zwischenprodukt bei der Synthese von Agrochemikalien und trägt zur Entwicklung von Produkten bei, die in der Landwirtschaft eingesetzt werden, um Nutzpflanzen zu schützen und den Ertrag zu verbessern .
Produktion von Spezialchemikalien
Die Verbindung ist an der Produktion von Spezialchemikalien beteiligt, die in verschiedenen Industrien, darunter Elektronik, Kunststoffe und andere, spezifische Anwendungen haben .
Synthese von PPARγ/δ-Dualagonisten
Sie wurde als Zwischenprodukt zur Synthese von PPARγ/δ-Dualagonisten mittels Festphasen-Parallel-Synthese verwendet, wobei es sich um Verbindungen mit potenziellen therapeutischen Anwendungen handelt .
Antagonisten für den humanen A2B-Adenosin-Rezeptor
Die Verbindung wurde zur Herstellung von heterocyclischen Xanthinderivaten verwendet, die als hochwirksame und selektive Antagonisten für den humanen A2B-Adenosin-Rezeptor wirken .
Proteomforschung
Sie wird auch in der Proteomforschung eingesetzt, die sich mit der Untersuchung von Proteomen und deren Funktionen befasst. Die Verbindung kann Bestandteil biochemischer Assays und anderer experimenteller Protokolle sein .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid may interact with palladium catalysts and other organic groups in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, it can be inferred that the compound may participate in the formation of carbon-carbon bonds . This involves the transfer of organic groups from boron to palladium, a process known as transmetalation .
Biochemical Pathways
It is known that similar compounds have been used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors and pa-824 analogs for use as antituberculosis drugs . This suggests that 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid may influence these biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
It is known that similar compounds have been used in the synthesis of biologically active molecules , suggesting that 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to avoid release to the environment .
Biochemische Analyse
Biochemical Properties
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid impacts cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid can also affect metabolic flux and the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. The distribution of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid can influence its biological activity and its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Eigenschaften
IUPAC Name |
2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBCHAZFNGSWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242496 | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-70-2 | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



